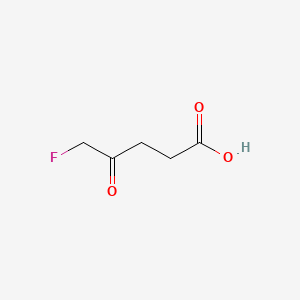

5-Fluoro-4-oxopentanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

76385-49-4 |

|---|---|

Molekularformel |

C5H7FO3 |

Molekulargewicht |

134.11 g/mol |

IUPAC-Name |

5-fluoro-4-oxopentanoic acid |

InChI |

InChI=1S/C5H7FO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) |

InChI-Schlüssel |

MBVLGMJBSFUHKW-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)CF |

Kanonische SMILES |

C(CC(=O)O)C(=O)CF |

Andere CAS-Nummern |

76385-49-4 |

Synonyme |

5-fluorolevulinic acid |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 4 Oxopentanoic Acid and Its Research Analogs

Strategies for Carbon-Fluorine Bond Formation in Oxopentanoic Acid Architectures

The targeted introduction of a fluorine atom into the 4-oxopentanoic acid scaffold requires specialized fluorination techniques. The choice between nucleophilic and electrophilic fluorination is dictated by the desired isomer and the nature of the starting material.

Nucleophilic Fluorination Approaches for Structural Integration

Nucleophilic fluorination introduces a fluoride (B91410) anion to an electrophilic carbon center. numberanalytics.com For the synthesis of 5-fluoro-4-oxopentanoic acid, this typically involves the displacement of a suitable leaving group at the C-5 position of a 4-oxopentanoic acid derivative. This reaction can proceed via an SN1 or SN2 mechanism, depending on the substrate and conditions. numberanalytics.com

Common nucleophilic fluorinating reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with crown ethers to enhance the solubility and reactivity of the fluoride ion. nih.gov Other powerful reagents include tetra-n-butylammonium fluoride (TBAF) and combinations like Et3N·3HF. nih.govmdpi.com The synthesis of α-fluoro-β-ketoesters has been achieved by treating α-diazo-β-ketoesters with fluoroboric acid (HBF4), where the typically inert tetrafluoroborate (B81430) anion acts as the nucleophile. researchgate.net

The challenge in nucleophilic fluorination often lies in the low reactivity of the fluoride anion and the potential for elimination side reactions, especially with substrates prone to forming alkenes. nih.govnih.gov For instance, attempts to fluorinate a bromide precursor of a levulinate derivative using basic conditions (CsF/tBuOH, KF/18-crown-6/ACN, TBAF/THF) were hindered by the formation of an olefinic byproduct through HBr elimination. nih.gov

Table 1: Common Nucleophilic Fluorinating Reagents

| Reagent | Formula | Typical Application |

|---|---|---|

| Potassium Fluoride | KF | Displacement of leaving groups |

| Cesium Fluoride | CsF | Used for challenging substitutions |

| Triethylamine trihydrofluoride | Et3N·3HF | Oxidative fluorination of β-keto esters mdpi.com |

| Tetra-n-butylammonium fluoride | TBAF | Common fluoride source in organic solvents |

Electrophilic Fluorination Methodologies for Specific Isomers

Electrophilic fluorination involves the reaction of an electron-rich carbon center, such as an enol or enolate, with a reagent that delivers an electrophilic fluorine atom ("F+"). worktribe.com This approach is particularly useful for synthesizing α-fluoroketones and related structures. The development of stable, easy-to-handle electrophilic fluorinating agents has significantly advanced this field. nih.gov

Prominent electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govjuniperpublishers.com These reagents are known for their effectiveness in fluorinating a wide range of substrates, including β-keto esters and dicarbonyl compounds. juniperpublishers.comrsc.org For example, the direct fluorination of cyclic and acyclic ketones to α-fluoroketones can be achieved using Selectfluor® in water. organic-chemistry.org

The synthesis of a fluorinated analog of 5-aminolevulinic acid has been accomplished through the electrophilic fluorination of an N-Cbz γ-amino-β-keto ester intermediate with Selectfluor®, followed by decarboxylation. nih.govacs.org The reaction of isoxazoles with Selectfluor® also provides a route to tertiary fluorinated carbonyl compounds. organic-chemistry.org

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline, benchtop-stable reagent juniperpublishers.com |

| Selectfluor® | F-TEDA-BF4 | Highly effective and versatile fluorinating agent juniperpublishers.com |

| Perchloryl fluoride | ClO3F | Used in the synthesis of fluorinated steroids nih.gov |

Classical and Modern Organic Synthesis Routes to the 5-Oxopentanoic Acid Scaffold

The 4-oxopentanoic acid (levulinic acid) backbone is a versatile platform chemical that can be sourced from both petrochemical feedstocks and renewable biomass. csic.es Various synthetic strategies have been developed to create this scaffold and its derivatives.

Friedel-Crafts Acylation Protocols for Aryl-Substituted Variants

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.com This reaction is widely used to synthesize aryl ketones, which are precursors to various valuable compounds. sigmaaldrich.com For the synthesis of aryl-substituted 4-oxopentanoic acid variants, an aromatic compound can be reacted with a derivative of a five-carbon dicarboxylic acid, such as glutaric anhydride (B1165640) or succinic anhydride, in the presence of a Lewis acid catalyst. nih.gov

A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl3). masterorganicchemistry.comnih.gov The reaction typically involves the formation of an acylium ion intermediate, which then attacks the aromatic ring in an electrophilic aromatic substitution. byjus.com For instance, 5-(2-fluorophenyl)-5-oxopentanoic acid is synthesized via the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride using AlCl3. Similarly, biphenyl (B1667301) can be acylated with succinic anhydride to produce 4-phenylbenzoyl-propionic acid. nih.gov

Table 3: Examples of Friedel-Crafts Acylation for Oxopentanoic Acid Analogs

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Fluorobenzene | Glutaric anhydride | AlCl3 | 5-(2-Fluorophenyl)-5-oxopentanoic acid |

| Biphenyl | Succinic anhydride | AlCl3 | 4-Phenylbenzoyl-propionic acid nih.gov |

Claisen-Schmidt Condensation and Subsequent Derivatization Pathways

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound that is enolizable. This reaction is a reliable method for forming carbon-carbon bonds and is often used to synthesize chalcones (α,β-unsaturated ketones). nih.gov These chalcones can then be further derivatized to yield 4-oxopentanoic acid structures.

For example, the condensation of an appropriately substituted ketone with an aldehyde can produce a chalcone (B49325) intermediate. nih.govresearchgate.net These intermediates can then undergo further reactions to build the desired pentanoic acid framework. A three-component condensation of acetophenone, an aromatic aldehyde, and 3-oxo-N-phenylbutanamide, proceeding via a Claisen-Schmidt condensation followed by a Michael addition, has been used to generate novel cyclohexenecarboxamide (B14309645) derivatives. nih.gov

Acid-Catalyzed Degradation of Carbohydrate Precursors

A significant and sustainable route to 4-oxopentanoic acid (levulinic acid) is the acid-catalyzed degradation of carbohydrates. researchgate.net This process typically involves the hydrolysis of polysaccharides (like cellulose (B213188) and starch) into monosaccharides (like glucose), which are then dehydrated and hydrated to form levulinic acid. researchgate.netrsc.org This makes biomass a key renewable feedstock for producing this important platform chemical. mdpi.com

The conversion process often proceeds through a 5-hydroxymethylfurfural (B1680220) (HMF) intermediate. researchgate.netacs.org Various acids, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), as well as solid acid catalysts, can be employed. researchgate.netgoogle.com For instance, heating sugars like glucose or sucrose (B13894) in dilute hydrochloric acid can produce levulinic acid, although yields may be modest. google.com The use of sulfonated hyperbranched poly(arylene oxindole)s as catalysts has shown superior performance in converting cellulose to levulinic acid. rsc.org The reaction conditions, such as temperature, acid concentration, and reaction time, are crucial factors that influence the yield of levulinic acid and the formation of byproducts like humins. researchgate.netacs.org

Another pathway involves the acid-catalyzed ring-opening of furfuryl alcohol, which itself can be derived from the pentose (B10789219) sugars in hemicellulose. csic.esgoogle.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Oxopentanoic acid (Levulinic acid) |

| Potassium fluoride |

| Cesium fluoride |

| Tetra-n-butylammonium fluoride |

| Triethylamine trihydrofluoride |

| Fluoroboric acid |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor® |

| Perchloryl fluoride |

| Xenon difluoride |

| 5-Aminolevulinic acid |

| N-Cbz γ-amino-β-keto ester |

| Glutaric anhydride |

| Succinic anhydride |

| Aluminum chloride |

| 5-(2-Fluorophenyl)-5-oxopentanoic acid |

| 4-Phenylbenzoyl-propionic acid |

| Biphenyl-4-yl-5-oxopentanoic acid |

| Chalcone |

| 3-Oxo-N-phenylbutanamide |

| Cellulose |

| Starch |

| Glucose |

| 5-Hydroxymethylfurfural (HMF) |

| Hydrochloric acid |

| Sulfuric acid |

Stereoselective Synthesis of Enantiopure this compound Analogs

The development of stereoselective methods to produce enantiomerically pure analogs of this compound is crucial for their application in creating specific biochemical probes and potential therapeutics. Research has led to effective strategies for synthesizing these chiral molecules.

One notable approach involves a five-step process starting from either L- or D-aspartate to construct the respective enantiomers of 3-fluoro-5-aminolevulinic acid hydrochloride (3F-5-ALA), an analog of this compound. acs.org A key transformation in this sequence is the Liebeskind–Srogl cross-coupling reaction. acs.org For instance, the synthesis of the (R)-enantiomer can be achieved from benzyl (B1604629) L-aspartate. acs.org

Another strategy employs electrophilic fluorination. A straightforward method for producing racemic 3-fluoro-5-aminolevulinic acid involves the electrophilic fluorination of an N-Cbz γ-amino-β-keto ester intermediate using Selectfluor®, followed by decarboxylation under acidic conditions. nih.gov This N-Cbz γ-amino-β-keto ester is accessible in two steps from the commercially available Cbz-glycine. nih.gov

Furthermore, fluorination of a hydroxy precursor using diethylaminosulfur trifluoride (DAST) has been shown to be effective. For example, fluorination of a benzyl (S)-3-hydroxy-4-oxo-4-(p-tolylthio)butanoate intermediate with DAST in chloroform (B151607) at 0°C yields the corresponding (R)-3-fluoro derivative. nih.gov Optimization of this reaction, such as changing the solvent from dichloromethane (B109758) to chloroform and maintaining a constant temperature, significantly improves the yield. acs.org

These methodologies provide a robust toolkit for accessing enantiopure this compound analogs, which are essential for investigating their specific biological interactions.

Directed Synthesis of Functionally Modified Derivatives for Research Probes

The targeted synthesis of functionally modified derivatives of this compound is essential for developing research probes to investigate biological systems. These modifications include incorporation into larger structures like peptides and the introduction of isotopic labels for mechanistic studies.

Incorporation into Peptide Structures and Fluoromethyl Ketone Synthesis

A significant application of this compound derivatives is their incorporation into peptidyl fluoromethyl ketones (PFMKs). PFMKs are recognized as potent inhibitors of serine and cysteine proteases, making them valuable as research tools and potential therapeutic agents. rsc.org The peptide backbone can be designed to mimic a specific protease substrate, leading to targeted inhibition. rsc.orgmdpi.com

The synthesis of these peptide conjugates often starts with a protected amino acid analog, such as (S)-3-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}-5-fluoro-4-oxopentanoic acid. nih.gov An improved method for incorporating fluoromethyl ketones into solid-phase peptide synthesis (SPPS) involves coupling an aspartate fluoromethyl ketone to a linker and then attaching it to a resin. rsc.org This allows for the subsequent building of the peptide chain using standard Fmoc-based SPPS protocols. rsc.org

A common route to N-protected amino acid fluoromethyl ketones involves the conversion of corresponding halomethyl ketones (typically bromo or chloro) to the fluoro analogs. rsc.org This transformation is often achieved using a fluoride source like TBAF in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). nih.gov The halomethyl ketone precursors are typically prepared from an activated carboxylic acid and diazomethane. rsc.org

| Starting Material | Reagents | Product | Application |

| Fmoc-L-Asp(OtBu)-OH | 1. NMM, isobutyl chloroformate, Diazomethane 2. HBr 3. TBAF, p-TsOH | (S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-5-fluoro-4-oxopentanoic acid | Building block for PFMK synthesis |

| tert-Butyl (S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-5-bromo-4-oxopentanoate | TBAF·H₂O, p-TsOH·H₂O, THF | tert-Butyl (S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-5-fluoro-4-oxopentanoate | Intermediate for PFMK synthesis |

| N-Cbz γ-amino-β-keto ester | NaH, Selectfluor® | Fluorinated N-Cbz γ-amino-β-keto ester | Precursor for fluorinated amino acids |

This table provides examples of synthetic transformations used to create fluoromethyl ketone derivatives for peptide synthesis.

Preparation of Isotopic Labels for Mechanistic Elucidation

Isotopically labeled compounds are invaluable for elucidating reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound and its analogs allows researchers to trace the molecule's fate in biological systems.

For positron emission tomography (PET) imaging, analogs labeled with fluorine-18 (B77423) (¹⁸F) are particularly useful due to the radioisotope's favorable half-life. acs.org The synthesis of [¹⁸F] labeled analogs, such as N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN), has been developed for tumor imaging. tandfonline.com The synthetic strategy often involves a late-stage fluorination step using [¹⁸F]fluoride.

For non-radioactive labeling, stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) can be incorporated. For instance, a synthetic scheme for δ-amino[5-¹³C]laevulinic acid has been described where the C-5 carbon and the nitrogen atom are introduced using [¹³C]cyanide ion. researchgate.net This approach could be adapted for the synthesis of ¹³C-labeled this compound. These labeled compounds are critical for mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The development of these synthetic routes to isotopically labeled probes is fundamental to understanding the mechanism of action of this compound-based compounds.

Optimization of Reaction Parameters for Academic Synthesis Efficiency

A key reaction that has been subject to optimization is fluorination. In the synthesis of a fluorinated analog of 5-aminolevulinic acid, the fluorination of an alcohol precursor with DAST was studied. acs.org It was found that changing the solvent from dichloromethane to chloroform and maintaining the reaction temperature at 0°C led to a significant increase in the yield of the desired fluorinated product from 48% to 69%. acs.org

Another area of optimization is in the coupling and cyclization reactions used to build more complex derivatives. For example, in the synthesis of pyridazinone derivatives from ethyl 2-(5-fluoro-1H-indol-3-yl)-4-oxopentanoate, reaction times and purification methods are crucial parameters. rsc.org The use of flash column chromatography is often employed to isolate the desired products with high purity. rsc.org

In the context of solid-phase peptide synthesis (SPPS) for creating peptidyl fluoromethyl ketones, the choice of reagents and reaction conditions for coupling and deprotection steps is vital for efficiency. The use of HATU and DIPEA in DMF is a common set of conditions for peptide bond formation. rsc.org The deprotection of tert-butyl protecting groups is typically achieved with trifluoroacetic acid (TFA). rsc.orgnih.gov

The following table summarizes some optimized reaction conditions found in the literature for syntheses involving this compound analogs.

| Reaction Type | Substrate | Reagents/Conditions | Improvement |

| Fluorination | Benzyl (S)-3-hydroxy-4-oxo-4-(p-tolylthio)butanoate | DAST, Chloroform, 0°C | Increased yield from 48% to 69% compared to using dichloromethane. acs.org |

| Deprotection | tert-Butyl (S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-5-fluoro-4-oxopentanoate | TFA, CH₂Cl₂, 0°C, 0.5h | Efficient removal of the tert-butyl group to yield the free carboxylic acid. nih.gov |

| Cyclization | Ethyl 2-(5-fluoro-1H-indol-3-yl)-4-oxopentanoate and hydrazine | Ethanol (B145695), reflux | Formation of pyridazinone derivatives. rsc.org |

These examples highlight how careful adjustment of solvents, temperature, reagents, and reaction times can significantly impact the success of a synthetic route, making the desired compounds more accessible for research purposes.

Biochemical Interactions and Enzymatic Mechanisms of 5 Fluoro 4 Oxopentanoic Acid

Investigations into Enzyme-Substrate and Enzyme-Inhibitor Binding Dynamics

5-Fluoro-4-oxopentanoic acid (5F-4-OPA) is a fluorinated organic compound that serves as a valuable tool in biochemical research due to its ability to interact with and inhibit specific enzymes. Its structure, featuring a pentanoic acid backbone and a fluorine atom, allows it to mimic natural substrates and bind to enzyme active sites. drugbank.com The high electronegativity of the fluorine atom is a key feature that often leads to potent, irreversible inhibition of its target enzymes. nih.gov

Specific Enzyme Targets and Interaction Modes (e.g., Succinate (B1194679) Dehydrogenase)

A primary and well-studied target of 5F-4-OPA is succinate dehydrogenase (SDH) , a critical enzyme complex in both the citric acid cycle and the electron transport chain. researchgate.netnih.govresearchgate.net 5F-4-OPA functions as an enzyme-activated, irreversible inhibitor of SDH. nih.gov The proposed mechanism involves the enzyme treating 5F-4-OPA as a substrate, which leads to the formation of a highly reactive intermediate. This intermediate then forms a covalent bond with an essential amino acid residue within the active site, causing permanent inactivation of the enzyme. nih.govsavemyexams.com This "suicide inhibition" highlights the compound's ability to specifically target SDH due to its structural similarity to the natural substrate, succinate. nih.gov

Another key enzyme target is 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T) , an enzyme crucial for the metabolism of the neurotransmitter GABA. nih.govnih.gov 5F-4-OPA causes a time-dependent and irreversible inhibition of GABA-T from rat and mouse brains. nih.gov The inactivation is believed to result from the formation of a stable, covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for the enzyme's catalytic function. nih.govnih.gov

Caspase Enzyme Inhibition Studies

While direct studies on 5F-4-OPA as a caspase inhibitor are not extensively documented, the broader class of fluorinated ketones, particularly peptidyl fluoromethyl ketones, are recognized as potent inhibitors of caspases. nih.govresearchgate.netnih.gov Caspases are a family of cysteine proteases that play a central role in apoptosis, or programmed cell death. tandfonline.com The inhibitory mechanism of these fluorinated ketones involves the ketone group being attacked by the active site cysteine residue of the caspase. nih.gov This results in the formation of a stable, covalent thiohemiketal adduct, which effectively and often irreversibly blocks the enzyme's activity. nih.gov For example, the well-known broad-spectrum caspase inhibitor Z-Val-Ala-Asp(O-Me)-fluoromethyl ketone (Z-VAD-FMK) operates through this mechanism. tandfonline.comdrugbank.com Derivatives of this compound have been synthesized and investigated for their potential as caspase inhibitors. google.com

Interactions with Amino Acid Metabolizing Enzymes

5F-4-OPA shows significant and selective interactions with enzymes central to amino acid metabolism, particularly alanine (B10760859) aminotransferase (AlaAT) and aspartate aminotransferase (AspAT) . nih.govwikipedia.org It is a powerful inactivator of AlaAT. nih.gov The inhibition is irreversible and time-dependent, indicating that the enzyme processes 5F-4-OPA, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. nih.govebi.ac.uk

In contrast, its inhibitory effect on AspAT is considerably weaker, demonstrating a degree of selectivity. nih.gov This difference in potency is likely due to structural variations in the active sites of the two aminotransferases. This selectivity makes 5F-4-OPA a useful chemical probe for distinguishing the metabolic roles of these closely related enzymes. nih.gov

| Enzyme Target | Type of Inhibition | Proposed Mechanism of Interaction |

| Succinate Dehydrogenase (SDH) | Irreversible (Suicide Inactivation) | Enzyme-activated formation of a reactive intermediate that covalently modifies the active site. nih.govsavemyexams.com |

| 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T) | Irreversible | Enzyme-activated covalent modification of the pyridoxal phosphate (PLP) cofactor. nih.gov |

| Caspases (derivatives) | Irreversible | Nucleophilic attack by the active site cysteine on the ketone, forming a stable thiohemiketal adduct. nih.govtandfonline.com |

| Alanine Aminotransferase (AlaAT) | Irreversible | Enzyme processes the inhibitor, leading to a reactive species that covalently binds to the enzyme. nih.gov |

| Aspartate Aminotransferase (AspAT) | Weak Inhibition | Lower affinity or reactivity within the active site compared to AlaAT. nih.gov |

Elucidation of Molecular Mechanisms of Action and Inhibition Pathways

The inhibitory action of this compound is fundamentally linked to its chemical structure, which enables it to function as a mechanism-based inactivator of several enzymes. fiveable.me The fluorine atom plays a crucial role, facilitating the formation of stable, covalent bonds with enzyme targets, which typically results in irreversible inhibition. nih.govsigmaaldrich.com

Pathways of Specific Biochemical Pathway Modulation

By targeting key enzymes, 5F-4-OPA can significantly modulate major biochemical pathways. The irreversible inhibition of succinate dehydrogenase directly disrupts the citric acid cycle, a central hub of cellular metabolism for energy production. researchgate.net This blockage can cause an accumulation of succinate and impede the synthesis of ATP.

The inactivation of GABA-T has direct consequences for neurotransmitter metabolism. nih.govnih.gov GABA-T is the primary enzyme for the degradation of the main inhibitory neurotransmitter, GABA. nih.gov By inhibiting GABA-T, 5F-4-OPA can lead to an elevation of GABA levels in the brain, a strategy explored for treating conditions like epilepsy. nih.gov

Furthermore, the potent and selective inactivation of alanine aminotransferase interferes with nitrogen metabolism and gluconeogenesis. nih.govwikipedia.org AlaAT is vital for the transfer of amino groups between amino acids and α-keto acids, linking amino acid and carbohydrate metabolism. wikipedia.org Blocking this enzyme with 5F-4-OPA can disrupt these critical metabolic interchanges. nih.gov

Distinction Between Reversible and Irreversible Enzymatic Inhibition

The mode of inhibition by 5F-4-OPA is predominantly irreversible , a key distinction in its biochemical activity. nih.govsigmaaldrich.com

Reversible inhibition is characterized by non-covalent binding between the inhibitor and the enzyme. knyamed.comucl.ac.uklumenlearning.com An equilibrium exists, and the enzyme's function can be fully restored upon removal of the inhibitor. ucl.ac.uklibretexts.org

Irreversible inhibition , the mechanism characteristic of 5F-4-OPA, involves the formation of a stable, covalent bond between the inhibitor and the enzyme. ucl.ac.uklumenlearning.com Specifically, 5F-4-OPA acts as a "suicide" or mechanism-based inhibitor. fiveable.mesigmaaldrich.com The enzyme's own catalytic action converts the inhibitor into a reactive molecule, which then permanently inactivates the enzyme by covalently bonding to it. fiveable.menih.govencyclopedia.pub This inactivation is time-dependent, and enzyme activity cannot be regained by simply removing the unbound inhibitor; restoration of function requires the synthesis of new enzyme molecules. fiveable.menih.gov This powerful mode of action is responsible for its effects on key targets like succinate dehydrogenase and alanine aminotransferase. nih.gov

| Inhibition Type | Nature of Enzyme-Inhibitor Interaction | Effect of Inhibitor Removal | Primary Mode for 5F-4-OPA |

| Reversible | Non-covalent (e.g., hydrogen bonds, ionic bonds) | Enzyme activity is restored ucl.ac.uklibretexts.org | No |

| Irreversible | Covalent bond formation sigmaaldrich.comlumenlearning.com | Enzyme is permanently inactivated knyamed.com | Yes (Mechanism-based/Suicide Inhibition) nih.govfiveable.mesigmaaldrich.com |

Structural Contributions of the Fluorine Atom to Enzyme Affinity and Specificity

The inclusion of a fluorine atom in the structure of this compound significantly influences its interaction with biological targets, particularly enzymes. The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, enhance binding affinity, and contribute to the mechanism of enzyme inhibition. Research on fluorinated compounds has consistently shown that the presence of fluorine can lead to improved binding affinities for target enzymes and receptors compared to their non-fluorinated counterparts.

The primary mechanism through which this compound exerts its biological effect is as an enzyme-activated irreversible inhibitor. nih.gov Specifically, it has been identified as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov The fluoromethylketone moiety is a key feature in this process. This functional group is sufficiently selective to target specific residues within an enzyme's active site, such as a catalytic cysteine. mdpi.com

The interaction typically involves the following steps:

Initial Binding: The molecule initially binds to the enzyme's active site. The fluorine atom can enhance this initial affinity (KI) through favorable electrostatic or hydrogen bonding interactions. mdpi.com

Enzyme-Catalyzed Activation: The enzyme's own catalytic mechanism activates the inhibitor.

Covalent Adduct Formation: Following activation, the inhibitor forms a covalent bond with a key residue in the active site, leading to irreversible inactivation of the enzyme. drugbank.comdrugbank.com In the case of fluoromethylketones reacting with cysteine proteases, a stable thioether linkage is often formed, with the fluorine atom being displaced. mdpi.com

The role of the fluorine atom is multifaceted. It acts as a good leaving group, facilitating the nucleophilic attack by an active site residue. Furthermore, the electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack and thus enhancing the rate of inactivation (kinact). mdpi.com

The table below summarizes findings on the impact of fluorination on enzyme inhibition, drawing parallels from related fluorinated ketone inhibitors.

| Inhibitor Class | Target Enzyme | Effect of Fluorine | Consequence |

| Fluoromethylketones | Cysteine Proteases (e.g., Caspases, UCHL1) | Increases electrophilicity of carbonyl carbon; enhances binding affinity (lower KI). mdpi.comdrugbank.com | Potent, irreversible covalent inhibition. mdpi.comdrugbank.com |

| This compound | GABA-Aminotransferase (GABA-AT) | Acts as a latent reactive species activated by the enzyme. nih.gov | Enzyme-activated irreversible inactivation. nih.gov |

| Fluorinated Analogs | Various Enzymes and Receptors | Enhances binding affinity and metabolic stability. | Increased potency and improved pharmacokinetic properties. |

Allosteric Modulation and Conformational Changes Induced by Compound Binding

Allosteric modulation refers to the regulation of a protein's activity by a molecule binding to a site other than the primary active (orthosteric) site. wikipedia.org This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. wikipedia.orgmdpi.com While this compound is primarily described as an active-site directed inhibitor, its mechanism of irreversible binding leads to profound and permanent conformational changes that effectively "modulate" the enzyme's function to zero.

The covalent and irreversible binding of this compound to an enzyme's active site represents an extreme form of modulation. Once the covalent bond is formed, the enzyme is locked into an inactive conformation. This process can be considered a form of irreversible antagonism rather than classical allosteric modulation, but the induced conformational change is a key aspect of its mechanism.

Studies on other enzyme inhibitors have demonstrated how ligand binding can induce significant conformational shifts. For instance, inhibitors of caspase-3 have been shown to cause substantial changes in the enzyme's substrate-binding subsites. rcsb.org This induced fit is crucial for the inhibitory action. The binding of an allosteric modulator can stabilize a receptor in either an active or inactive state, directly regulating its function. wikipedia.org

In the context of this compound, the sequence of events is as follows:

The inhibitor binds to the active site.

The enzyme's catalytic machinery initiates a reaction.

Instead of being processed and released as a product, the inhibitor forms a permanent covalent linkage with an active site residue. nih.gov

This covalent adduct formation induces a significant and irreversible conformational change, which permanently destroys the catalytic competency of the enzyme.

This mechanism ensures a long-lasting inhibitory effect that is not subject to reversal by substrate competition. While not a classical allosteric modulator that binds to a topographically distinct site, the functional outcome—protein modulation via conformational change—is conceptually similar, albeit with permanent consequences.

Role in Metabolic Studies and Intermediary Metabolism

Integration and Transformation within Central Metabolic Pathways

5-Fluoro-4-oxopentanoic acid and its derivatives are designed to intersect with core metabolic routes, acting as mimics or inhibitors of natural substrates. This allows researchers to trace and understand the flow of metabolites through these essential pathways.

The heme biosynthesis pathway, a fundamental process in most living organisms, begins with the formation of 5-aminolevulinic acid (5-ALA), also known as 5-amino-4-oxopentanoic acid. isotope.comsigmaaldrich.comresearchgate.netglpbio.com 5-ALA is the rate-limiting precursor for the synthesis of protoporphyrin IX (PpIX), a fluorescent molecule that is the final metabolite before the insertion of iron to form heme. acs.orgnih.govfrontierspecialtychemicals.com

This compound, as a fluorinated analogue of a 5-ALA precursor, is of significant interest in studying this pathway. drugbank.comchemspider.comnih.gov Research into other fluorinated analogues, such as 2-fluoro-5-ALA (2F-5-ALA) and 3-fluoro-5-ALA (3F-5-ALA), has demonstrated their potential to interact with this biosynthetic route. acs.orgnih.gov For instance, 2F-5-ALA has been identified as an inhibitor of 5-aminolevulinate dehydratase, a key enzyme in the heme synthesis pathway. acs.orgnih.gov This inhibitory action underscores the principle that fluorinated analogues can serve as tools to modulate and investigate enzymatic steps within crucial biosynthetic pathways like heme synthesis. The introduction of fluorine can alter the molecule's electronic properties and binding affinity to enzymes, making these analogues valuable for mechanistic studies. acs.org

Interaction of 5-ALA Analogues with the Heme Biosynthesis Pathway

| Compound | Role/Interaction | Significance in Research | Reference |

|---|---|---|---|

| 5-Aminolevulinic acid (5-ALA) | Natural precursor in heme biosynthesis | Baseline for studying pathway dynamics and PpIX accumulation. | acs.orgnih.govfrontierspecialtychemicals.com |

| 2-Fluoro-5-ALA (2F-5-ALA) | Inhibitor of 5-aminolevulinate dehydratase | Used to study the impact of enzymatic inhibition on the production rate of PpIX. | acs.orgnih.gov |

| 3-Fluoro-5-ALA (3F-5-ALA) | Synthesized to evaluate if fluorination at the 3-position affects uptake and metabolism to PpIX. | Investigated as a potential tracer for metabolic imaging. | acs.orgnih.gov |

The metabolic influence of this compound extends to pathways interconnected with central carbon metabolism, such as amino acid catabolism. The breakdown of amino acids is a vital process for energy production and the synthesis of numerous bioactive molecules. researchgate.net Derivatives of the parent compound, 5-oxopentanoic acid, have been shown to affect enzymes involved in amino acid metabolism, highlighting the potential for fluorinated analogues to act as modulators in these pathways. smolecule.com

The catabolism of fluorinated compounds is a well-documented area of study. For example, the widely used chemotherapeutic agent 5-fluorouracil (B62378) is catabolized via the dihydropyrimidine (B8664642) dehydrogenase (DPD) pathway into metabolites such as dihydrofluorouracil, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine. nih.govpharmgkb.org This established metabolic route for a fluorinated pyrimidine (B1678525) provides a framework for predicting how a fluorinated keto acid like this compound might be processed. Its structural similarity to intermediates in amino acid catabolism suggests it could compete with or inhibit enzymes in these pathways, thereby altering the metabolic profile of the cell. frontiersin.org

Precursor Roles in Biosynthetic Routes (e.g., Heme Biosynthesis via 5-Aminolevulinic Acid)

Exploration of In Vitro and Ex Vivo Metabolic Fate and Transformations

To understand the biological activity and potential applications of this compound, it is essential to characterize its metabolic fate. In vitro and ex vivo model systems, such as liver microsomes and hepatocytes, are employed to identify the products of its biotransformation.

A primary metabolic route for many fluorinated organic molecules is oxidative defluorination. hyphadiscovery.com This process, typically mediated by cytochrome P450 (CYP) monooxygenases, involves the removal of a fluorine atom and its replacement with a hydroxyl group. hyphadiscovery.comnih.gov This can lead to the formation of unstable intermediates that may be further metabolized. Studies on other fluorinated compounds, such as the synthetic cannabinoid 5F-AB-PINACA, have shown that oxidative defluorination is a key metabolic step, yielding 5-hydroxypentyl and pentanoic acid metabolites. nih.gov Similarly, the metabolism of the corticosteroid flunisolide (B1672891) proceeds through a CYP-dependent formation of a 6-keto intermediate as part of its defluorination process. nih.gov It is hypothesized that this compound undergoes a similar metabolic transformation in hepatic systems, leading to the formation of hydroxylated and subsequently oxidized products.

Following initial oxidative metabolism, xenobiotics and their metabolites often undergo phase II conjugation reactions to facilitate their excretion. The reactive intermediates that can be formed during oxidative defluorination, such as quinones or epoxides, are susceptible to conjugation with endogenous nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.com The metabolism of the tyrosine kinase inhibitor sunitinib, for instance, involves oxidative defluorination that leads to a reactive quinoneimine intermediate, which is subsequently trapped as a glutathione conjugate. hyphadiscovery.com It is therefore anticipated that the metabolic profile of this compound in model systems would include the formation of various derivatives, including glutathione and cysteine conjugates.

Predicted Metabolic Transformations of this compound

| Metabolic Process | Key Enzymes | Expected Products | Reference (based on analogous compounds) |

|---|---|---|---|

| Oxidative Defluorination | Cytochrome P450 (CYP) enzymes | Hydroxylated intermediates, release of fluoride (B91410) ion | hyphadiscovery.comnih.govnih.gov |

| Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) and cysteine conjugates | hyphadiscovery.com |

| Further Oxidation/Reduction | Dehydrogenases, Reductases | Carboxylic acid or alcohol derivatives | nih.govnih.gov |

Identification of Oxidative Defluorination Products

Application as a Metabolic Probe in Biochemical Research

The unique properties of this compound, particularly the inclusion of the fluorine atom, make it a valuable tool for biochemical research. cymitquimica.com Fluorine's high electronegativity and small size can subtly alter a molecule's properties without dramatically increasing its steric bulk, making fluorinated analogues excellent probes for studying biological systems.

By introducing a fluorine atom into a molecule like 4-oxopentanoic acid, researchers can create a probe to investigate enzyme mechanisms and metabolic pathways. chemimpex.com A key application is in the development of tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The radioisotope fluorine-18 (B77423) (¹⁸F) is ideal for PET due to its convenient half-life and mode of decay. acs.orgnih.gov There is significant research into developing ¹⁸F-labeled analogues of 5-ALA to trace heme metabolism in vivo, particularly for imaging tumors that exhibit altered metabolic activity. acs.orgnih.gov These fluorinated probes, including derivatives of this compound, allow for the functional and metabolic imaging of diseases, providing insights that are not achievable with non-fluorinated counterparts. nih.gov

Advanced Analytical Methodologies in Chemical and Biochemical Research

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Fluoro-4-oxopentanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are performed to confirm its carbon skeleton, the position of the fluorine atom, and the nature of the protons.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. The structure of this compound has three distinct methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the fluorinated carbon (C5) is expected to appear as a triplet, split by the fluorine atom and the adjacent methylene protons. The other two methylene groups (at C2 and C3) will show characteristic triplet-triplet or more complex splitting patterns due to coupling with each other. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used. d-nb.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional groups. For this compound, five distinct carbon signals are expected. The carbons of the carboxylic acid and the ketone will have characteristic downfield shifts. The carbon atom bonded to the fluorine (C5) will show a large coupling constant (¹JCF), confirming the presence and location of the fluorine atom. The remaining methylene carbons will appear in the aliphatic region of the spectrum. nih.gov

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique for both structural confirmation and purity analysis. magritek.comsigmaaldrich.com It provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, which will be split into a triplet due to coupling with the two protons on the adjacent C5 carbon (the -CH₂F group). The chemical shift of this signal is characteristic of an aliphatic fluorine adjacent to a carbonyl group. caltech.edulehigh.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -COOH | >10 | broad s | - |

| ¹H | -CH₂F (H5) | ~4.5 - 5.0 | t | ²JHF ≈ 47 |

| ¹H | -COCH₂- (H3) | ~2.9 | t | ³JHH ≈ 7 |

| ¹H | -CH₂COOH (H2) | ~2.6 | t | ³JHH ≈ 7 |

| ¹³C | -COOH (C1) | ~178 | s | - |

| ¹³C | -C=O (C4) | ~205 (d) | d | ²JCF ≈ 20 |

| ¹³C | -CH₂F (C5) | ~88 (d) | d | ¹JCF ≈ 170 |

| ¹³C | -CH₂- (C3) | ~35 | s | - |

| ¹³C | -CH₂- (C2) | ~28 | s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₅H₇FO₃), the theoretical exact mass is 134.03792224 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value provides strong evidence for the compound's identity and elemental composition, distinguishing it from isomers or compounds with similar nominal masses. acs.orgnih.gov This technique is a cornerstone for confirming the successful synthesis of the target molecule.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. googleapis.com

IR Spectroscopy : The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. Two strong, sharp peaks are anticipated in the carbonyl region: one around 1720 cm⁻¹ for the ketone C=O stretch and another around 1710 cm⁻¹ for the carboxylic acid C=O stretch. A strong band in the 1000-1100 cm⁻¹ region would be indicative of the C-F bond stretch, a key feature for confirming fluorination. nist.govthermofisher.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=O stretching vibrations are also visible in the Raman spectrum. mdpi.comresearchgate.netamerigoscientific.com The technique can be particularly useful for analyzing samples in aqueous media and for studying symmetric vibrations that may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Ketone | C=O stretch | ~1720 | IR, Raman |

| Carboxylic Acid | C=O stretch | ~1710 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or biological matrices, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile, polar compounds like this compound. sigmaaldrich.com A typical method would involve reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. jfda-online.com

A common mobile phase would consist of a mixture of water (often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the ketone carbonyl group provides a suitable chromophore. This LC method allows for both the assessment of purity by separating the target compound from any impurities and the quantification of the compound in various research samples. caltech.edu

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid group. nist.gov To make the compound suitable for GC analysis, a derivatization step is necessary. researchgate.net The most common approach is the esterification of the carboxylic acid group, for example, by reacting it with methanol or ethanol (B145695) to form the corresponding methyl or ethyl ester. This derivative is significantly more volatile and less polar, allowing it to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. japsonline.comgoogle.comresearchgate.net This approach is particularly useful for detecting and quantifying the compound in complex matrices where high separation efficiency is required.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluorolevulinic acid |

| 3-fluoro-5-aminolevulinic acid |

| 2-amino-5-fluoro-4-oxopentanoic acid |

| 4-oxopentanoic acid |

| Levulinic acid |

| 5-fluorouracil (B62378) |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

Liquid Chromatography (LC) Methodologies for Complex Mixtures

Spectrophotometric and Kinetic Methodologies for Reaction Monitoring

Spectrophotometric methods are fundamental in chemical kinetics, allowing for the real-time monitoring of a reaction's progress by measuring the change in absorbance of a reactant or product over time. These techniques are particularly useful when a component of the reaction mixture has a distinct absorption profile in the ultraviolet-visible (UV-Vis) spectrum. The rate of reaction can be determined by tracking the decrease in absorbance of a colored reactant or the increase in absorbance of a colored product.

Kinetic methods based on spectrophotometry offer significant advantages for elucidating reaction mechanisms, including the determination of reaction order, rate constants, and the influence of various parameters such as reactant concentration, temperature, and solvent composition. acs.org For reactions involving potent, colored oxidizing agents like potassium permanganate (B83412), the disappearance of the oxidant's color provides a convenient and accurate way to follow the reaction kinetics. academicjournals.org The progress of the reaction can be monitored by measuring the absorbance of the permanganate ion (MnO₄⁻) at its wavelength of maximum absorption, which is typically around 525-545 nm. academicjournals.orguctm.edu

Oxidation Kinetics Studies (e.g., Acid Permanganate Oxidation)

While specific research on the acid permanganate oxidation of this compound is not available in published literature, extensive kinetic studies have been performed on structurally similar δ-oxoacids, such as 5-(4'-fluorophenyl)-5-oxopentanoic acid. researchgate.netresearchgate.net These studies provide valuable insight into the probable kinetic behavior and reaction mechanism. The oxidation of these substrates is typically conducted in an aqueous acidic medium, often with acetic acid as a co-solvent. researchgate.netijmst.coniscpr.res.in

Research on the oxidation of 5-(4'-fluorophenyl)-5-oxopentanoic acid by acid permanganate reveals that the reaction kinetics are highly dependent on the experimental conditions, particularly the concentration of hydrogen ions (H⁺). researchgate.net The reaction is typically monitored by following the disappearance of the MnO₄⁻ ion spectrophotometrically. academicjournals.org

The kinetics of the oxidation of 5-(4'-fluorophenyl)-5-oxopentanoic acid show a first-order dependence with respect to the concentrations of the oxoacid, the permanganate ion, and H⁺ under conditions of high acidity. researchgate.net However, at low hydrogen ion concentrations, the reaction order changes significantly, becoming zero-order with respect to the permanganate concentration. researchgate.netijmst.co This suggests a shift in the rate-determining step of the reaction mechanism. A proposed mechanism consistent with these observations involves the formation of an enol from the oxoacid, which is then attacked by the oxidizing species. ijmst.coniscpr.res.in The rate of the reaction has also been found to increase as the dielectric constant of the solvent medium decreases. researchgate.netniscpr.res.in

The detailed findings from the study on 5-(4'-fluorophenyl)-5-oxopentanoic acid are summarized in the table below.

Table 1: Kinetic Dependencies for the Acid Permanganate Oxidation of 5-(4'-fluorophenyl)-5-oxopentanoic acid

| Reactant/Condition | Reaction Order (High [H⁺]) | Reaction Order (Low [H⁺]) |

|---|---|---|

| [Oxoacid] | 1 researchgate.net | 1 ijmst.coniscpr.res.in |

| [MnO₄⁻] | 1 researchgate.net | 0 researchgate.netijmst.coniscpr.res.in |

| [H⁺] | 1 researchgate.net | 1 ijmst.coniscpr.res.in |

Data derived from studies on 5-(4'-fluorophenyl)-5-oxopentanoic acid. researchgate.netniscpr.res.in

Further studies on related γ-oxoacids and δ-oxoacids have shown that electron-releasing substituents on the aromatic ring tend to accelerate the reaction rate, while electron-withdrawing groups retard it, indicating the development of a positive charge in the transition state. researchgate.netniscpr.res.inniscpr.res.in This is consistent with a mechanism where the rate-determining step involves the attack of the oxidant on the enol form of the oxoacid. niscpr.res.in

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively dictate the molecule's chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying molecules of this size. DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate key energetic descriptors. Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly used to model the electronic effects of substituents, such as the fluorine atom in 5-Fluoro-4-oxopentanoic acid. The geometry optimization process involves finding the lowest energy conformation of the molecule. arxiv.org

The outputs of these calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT yields critical energetic information, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative Geometric Parameters of this compound Calculated by DFT This table presents illustrative data typical of DFT calculations for this class of molecule.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (Ketone) | C4-O | ~1.22 Å |

| C-F | C5-F | ~1.38 Å |

| C-C (Keto-Alkyl) | C4-C5 | ~1.52 Å |

| C-C | C3-C4 | ~1.53 Å |

| C=O (Acid) | C1=O | ~1.21 Å |

| C-OH (Acid) | C1-OH | ~1.35 Å |

| Bond Angles | ||

| F-C5-C4 | F-C5-C4 | ~109.5° |

| O=C4-C5 | O=C4-C5 | ~121.0° |

| O=C1-OH | O=C1-OH | ~123.0° |

Table 2: Calculated Electronic Properties of this compound This table shows representative electronic property values derived from DFT calculations.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference indicating chemical reactivity | 6.0 to 7.5 |

Beyond static properties, computational methods are used to explore the pathways of chemical reactions. For this compound, key reactions include nucleophilic attack at the electrophilic ketone carbon and proton transfer from the carboxylic acid group. Computational analysis can map the potential energy surface for a reaction, identifying transition states and calculating activation energy barriers. researchgate.net

For instance, the mechanism of inhibition for α-ketoacid compounds often involves the nucleophilic attack of a cysteine residue from an enzyme onto the keto group. scielo.br Advanced computational methods, including DFT-based molecular dynamics, can simulate such processes, tracking charge and spin changes throughout the reaction to distinguish between different mechanistic pathways, such as proton-coupled electron transfer (PCET). mdpi.com These studies provide a detailed, step-by-step understanding of how the molecule interacts and reacts, which is crucial for designing enzyme inhibitors.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Molecular Dynamics Simulations for Ligand-Protein Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as a protein. MD simulations provide a dynamic view of the binding process, revealing the stability of the ligand-protein complex and the specific interactions that maintain binding. nih.gov

A concrete example involves this compound (also known as 5-Fluorolevulinic acid) in complex with Porphobilinogen Synthase, an enzyme involved in the biosynthesis of heme. The crystal structure of this complex is available in the Protein Data Bank (PDB ID: 1GZG). researchgate.net An MD simulation would begin with this static crystal structure, which is then solvated in a water box with ions to mimic physiological conditions. After an initial energy minimization and equilibration, a production simulation is run for a duration of nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify which amino acid residues in the protein are flexible and which are constrained by the ligand's presence.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein, which are key to binding affinity.

Table 3: Key Interacting Residues in the Porphobilinogen Synthase (1GZG) Active Site with this compound Based on the analysis of the PDB structure 1GZG.

| Residue | Interaction Type | Potential Role |

|---|---|---|

| Lysine (e.g., K252) | Covalent Bond (Schiff base) | Forms a covalent link with the ketone group. |

| Arginine (e.g., R217) | Hydrogen Bond / Salt Bridge | Interacts with the carboxylate group of the ligand. |

| Tyrosine (e.g., Y313) | Hydrogen Bond | Donates or accepts a hydrogen bond to stabilize the ligand. |

| Serine (e.g., S166) | Hydrogen Bond | Interacts with the ketone or carboxylate oxygen. |

In Silico Metabolic Prediction and Biochemical Pathway Mapping

In silico tools play a crucial role in predicting the metabolic fate of xenobiotics (foreign compounds) like this compound. nih.govnews-medical.net These computational models use algorithms based on known biotransformation rules to predict how a molecule will be modified by metabolic enzymes in the body. This is vital for early-stage drug discovery to identify potentially active or toxic metabolites. news-medical.net

For this compound, likely metabolic transformations include:

Phase I Metabolism: Reduction of the ketone group to a secondary alcohol, catalyzed by carbonyl reductases.

Phase II Metabolism: Conjugation reactions, such as glucuronidation of the carboxylic acid moiety by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion.

Software platforms like BioTransformer or SyGMa can predict these metabolites and the enzymes responsible. nih.gov Furthermore, biochemical pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to map these reactions. genome.jp While a specific pathway for this compound may not be explicitly detailed, one can investigate related pathways, such as "2-Oxocarboxylic acid metabolism" (map01210), to understand the broader biochemical context. genome.jp Its non-fluorinated analog, 5-aminolevulinic acid, is a known component of porphyrin and chlorophyll (B73375) metabolism (map00860).

Table 4: Predicted Metabolic Reactions for this compound

| Reaction Type | Functional Group | Potential Enzyme Family | Resulting Metabolite |

|---|---|---|---|

| Phase I | |||

| Ketone Reduction | 4-oxo | Carbonyl Reductases (CBRs) | 5-Fluoro-4-hydroxypentanoic acid |

| Phase II | |||

| Glucuronidation | Carboxylic acid | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com The goal is to develop a mathematical model that can predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. researchgate.net

A QSAR study for analogs of this compound would involve the following steps:

Data Set Assembly: A series of structurally related compounds is synthesized, and their biological activity (e.g., IC50 value for enzyme inhibition) is measured.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., EHOMO, LogP). tandfonline.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the biological activity. tandfonline.com

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

For example, a QSAR model for ketoacid-based enzyme inhibitors might yield an equation like:

log(1/IC50) = β0 + β1(LogP) - β2(EHOMO) + β3(Dipole Moment)

This model could then be used to design new theoretical compounds. By modifying the structure of this compound (e.g., by adding or changing substituents) and calculating the descriptors for the new structures, their biological activity can be predicted before committing to chemical synthesis. This iterative process of design, prediction, and refinement is a cornerstone of modern computer-aided drug design.

Table 5: Hypothetical Data for a QSAR Study of Ketoacid Analogs

| Compound | R-Group | log(1/IC50) | LogP | EHOMO (eV) |

|---|---|---|---|---|

| 1 (Parent) | -CH2F | 4.5 | -0.15 | -7.8 |

| 2 | -CH3 | 4.2 | -0.20 | -7.5 |

| 3 | -CF3 | 5.1 | 0.50 | -8.2 |

| 4 | -Cl | 4.8 | 0.41 | -8.0 |

Structure Activity Relationship Sar Studies for Research Probe Development

Correlation of Structural Diversity with Biochemical Potency and Selectivitygoogleapis.comdrugbank.comescholarship.org

A direct correlation exists between the structural modifications of the 5-fluoro-4-oxopentanoic acid scaffold and the resulting biochemical potency and selectivity. By systematically altering the structure, researchers can map out the features that govern a compound's interaction with its biological target.

For instance, the potency of inhibitors can be highly dependent on the substitution pattern of an attached phenyl ring. In one study on related inhibitors, moving a fluorine atom from the 7- to the 8- to the 9-position of a fused phenyl ring system resulted in a progressive increase in potency, with IC50 values improving from 12.9 µM to 8.29 µM, and finally to 2.58 µM. nih.gov This demonstrates a clear quantitative relationship between substituent position and inhibitory activity.

Selectivity is profoundly influenced by backbone functionalization. The addition of a benzamido group to the pentanoic acid backbone was found to produce derivatives that are selective for CCK/gastrin receptors. Similarly, in the optimization of a fluoromethylketone-based inhibitor for the enzyme UCHL1, modifications to the peptide-like portion of the molecule led to a new inhibitor with an IC50 value of 7.7 µM against UCHL1 and, crucially, no observable activity against the closely related enzyme UCHL3, demonstrating high selectivity. mdpi.com

The electronic nature of substituents also plays a key role. In studies of similar antagonist compounds, para-substituted phenyl derivatives showed the best potency and selectivity. nih.gov The electronegative character of fluorine is often cited as a reason for enhanced biological activity, as it can influence molecular stability and interactions with target enzymes and receptors.

Design Principles for Selective Enzyme Inhibitors and Molecular Probesgoogleapis.comdrugbank.comescholarship.org

The extensive SAR studies on this compound and its analogs have led to the establishment of several key design principles for creating selective enzyme inhibitors and molecular probes.

Mechanism-Based Inactivation : The fluoromethylketone (FMK) moiety is a classic example of a "warhead" for mechanism-based inactivators. mdpi.comnih.gov These are unreactive compounds that are catalytically converted into a reactive species by the target enzyme itself. This reactive species then typically forms a covalent bond with an active site residue, leading to irreversible inhibition. googleapis.comdrugbank.com This principle allows for high specificity, as the inhibitor is only activated by its intended target.

Scaffold-Driven Targeting : The rest of the molecule, including any aromatic rings and the pentanoic acid backbone, serves as the "guidance system." This scaffold is responsible for the initial non-covalent binding and proper orientation of the inhibitor within the enzyme's active site. The interactions of this scaffold with the target protein are the primary determinants of potency and selectivity. mdpi.com

Strategic Halogenation for Affinity : The use of fluorine on an aromatic ring is a powerful tool to enhance binding affinity. The position and type of halogen must be carefully considered, as both electronic effects and steric bulk influence the interaction with the target protein. nih.gov

Backbone Functionalization for Selectivity : Introducing specific functional groups onto the aliphatic backbone is a primary strategy for achieving selectivity. By designing moieties that interact with unique pockets or residues present in the target enzyme but not in closely related off-targets, researchers can engineer highly selective probes. mdpi.com

Enhancing Metabolic Stability : For probes intended for use in cellular or in vivo systems, metabolic stability is paramount. The introduction of fluorine at strategic positions, such as the 3-position of the pentanoic acid backbone, can block metabolic pathways and increase the compound's effective lifetime.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to fluorinated oxopentanoic acids often rely on conventional methods like Friedel-Crafts acylation or aldol (B89426) condensations. While effective, these methods can present challenges in terms of industrial scale-up and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic strategies.

One promising direction is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations. csic.es This approach offers high selectivity, operates under mild reaction conditions, and uses renewable resources, aligning with the principles of green chemistry. csic.es Investigating enzymes, such as sesquiterpene cyclases, for their ability to catalyze the formation of complex backbones could lead to novel and more environmentally friendly routes to 5-Fluoro-4-oxopentanoic acid and its precursors. csic.es Furthermore, leveraging platform molecules derived from biomass, such as levulinic acid (4-oxopentanoic acid), could provide a renewable starting point for synthesis. beilstein-journals.orggoogle.com Flow chemistry is another area that could offer scalable and efficient synthesis of derivatives. researchgate.net

Research could focus on the following:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can regioselectively fluorinate a pentanoic acid backbone or assemble the fluorinated structure from simpler, bio-based precursors.

Chemo-enzymatic Strategies: Combining the advantages of traditional chemical synthesis with the selectivity of biocatalysis to create efficient, multi-step synthetic pathways.

Renewable Feedstocks: Developing synthetic routes that begin with renewable materials, such as furfuryl alcohol or other furanics, to reduce reliance on petrochemicals. researchgate.net

Elucidation of Undiscovered Biochemical Roles and Interactions

The full spectrum of biochemical roles and interactions of this compound remains largely uncharted territory. As an analog of endogenous keto acids like 5-aminolevulinic acid (5-ALA), it holds potential as a probe to investigate metabolic pathways. nih.gov The fluorine atom can modulate the molecule's binding affinity for enzymes and receptors, potentially inhibiting or activating specific biochemical processes.

Future investigations should aim to:

Map Metabolic Fates: Trace the metabolic pathway of this compound within cells to identify the enzymes that process it and the resulting metabolites. This could reveal its potential as a metabolic regulator.

Identify Protein Targets: Utilize techniques like chemical proteomics to identify specific protein binding partners. Understanding these interactions is crucial for elucidating its mechanism of action.

Probe Enzyme Mechanisms: Use the compound as a tool to study the kinetics and mechanisms of enzymes involved in amino acid and keto acid metabolism. For instance, its derivatives have been studied for their effects on enzymes in amino acid metabolism.

Application in Advanced Biological Imaging Techniques (e.g., ¹⁸F-PET Tracer Development)

A significant and promising area of future research is the development of this compound derivatives as tracers for Positron Emission Tomography (PET) imaging. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) would create a powerful tool for non-invasively imaging metabolic processes in vivo. The longer half-life of ¹⁸F (approximately 110 minutes) compared to other PET isotopes like ¹³N (10 minutes) and ¹¹C (20 minutes) makes it ideal for clinical applications, including the imaging of gliomas. nih.govacs.org

Research has already shown the potential of ¹⁸F-labeled analogs of molecules like glutamine and 5-ALA for tumor imaging. acs.orgresearchgate.netacs.org For example, ¹⁸F-labeled 5-ALA is being explored for functional and metabolic imaging of gliomas. nih.govacs.org Similarly, ¹⁸F-labeled glutamine derivatives have been developed to visualize tumors that exhibit a metabolic shift towards glutaminolysis. researchgate.net

Future work in this area should focus on:

Radiosynthesis Optimization: Developing efficient and high-yield methods for the radiosynthesis of [¹⁸F]this compound and its derivatives.

Preclinical Evaluation: Conducting in vitro and in vivo studies in animal models to assess the tracer's uptake, specificity, and imaging potential for various diseases, particularly cancer. researchgate.netthno.org

Targeting Specific Transporters: Designing derivatives that specifically target transporters upregulated in disease states, such as the amino acid transporter system L (LAT1), which is often overexpressed in cancer cells. researchgate.net

| Research Focus | Key Objective | Relevant Compounds/Analogs | Potential Impact |

| Radiolabeling | Efficiently incorporate ¹⁸F into the molecule. | [¹⁸F]fluorophenylglutamine, ¹⁸F-4-(3-fluoropropyl)glutamine, [¹⁸F]5-fluoro-aminosuberic acid researchgate.netacs.orgthno.org | Enables PET imaging applications. |

| Tumor Imaging | Visualize and characterize tumors based on metabolic activity. | ¹⁸F-labeled 5-aminolevulinic acid analogs nih.govacs.org | Improved diagnosis and monitoring of cancers like glioma. |

| Metabolic Probing | Investigate specific metabolic pathways non-invasively. | Glutamine-derived PET tracers researchgate.net | Enhanced understanding of disease-related metabolic reprogramming. |

Exploration of New Applications as Chemical Biology Tools and Research Probes

Beyond its potential in medical imaging, this compound can be developed into a versatile tool for fundamental chemical biology research. The unique properties conferred by the fluorine atom make it an excellent probe for studying biological systems with high precision.

Future research could explore:

Computational Fluorine Scanning: Employing computational methods to predict how substituting hydrogen with fluorine in related ligands could enhance binding affinity to protein targets. researchgate.net This approach can guide the rational design of more potent and selective molecular probes.

Unnatural Amino Acid Mutagenesis: Synthesizing amino acid versions of the compound, such as 2-amino-5-fluoro-4-oxopentanoic acid, for incorporation into proteins. caltech.edu This would allow for the study of protein structure and function using ¹⁹F NMR spectroscopy.

Activity-Based Probes: Designing derivatives that can covalently bind to the active sites of specific enzymes, allowing for their identification, visualization, and functional characterization within complex biological samples.

Multidisciplinary Approaches to Understanding Biological Impact

A comprehensive understanding of the biological impact of this compound will require a convergence of expertise from various scientific disciplines. The complexity of biological systems necessitates collaborative efforts to bridge the gap from molecular design to clinical application.

Future progress will be driven by:

Systems Biology Integration: Combining experimental data from proteomics, metabolomics, and transcriptomics to build a holistic model of the cellular response to the compound.

Chem-Informatics and AI: Using bioinformatics and machine learning algorithms to analyze large datasets, predict biological activities, and identify potential off-target effects. csic.es

Chemical Engineering and Materials Science: Collaborating with chemical engineers to develop scalable production processes and with materials scientists to potentially incorporate the compound into novel biomaterials or drug delivery systems. csic.eschemimpex.com

By fostering these multidisciplinary collaborations, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for science and medicine.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-fluoro-4-oxopentanoic acid, and how can its purity be validated?

- Methodology : A typical synthesis involves Friedel-Crafts acylation of fluorinated precursors followed by controlled oxidation. For example, glutaric anhydride derivatives can be reacted with fluorinated substrates under argon, as described in analogous protocols for 5-oxo-5-ferrocenylpentanoic acid synthesis .

- Characterization : Validate purity via ¹H NMR (e.g., δ ~2.06–2.82 ppm for ketone and carboxylic acid protons) and LC-MS (negative mode m/z ~155 [M-H]⁻). Adjust reaction conditions (e.g., solvent, temperature) to optimize yield.

Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated analogs like levulinic acid?

- Analysis : Fluorine’s electron-withdrawing effect increases the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions (e.g., hydrazine coupling) while reducing stability in acidic conditions. Compare TLC retention factors (Rf) and pKa values (predicted ~3.92 for this compound vs. ~4.6 for levulinic acid) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Approach : Use ¹H/¹³C NMR to identify fluorine-coupled splitting patterns (e.g., -CF protons) and ketone carbonyl signals (~208–210 ppm in ¹³C). FT-IR confirms carboxylic acid (1700–1720 cm⁻¹) and ketone (1650–1700 cm⁻¹) groups. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IC₅₀ values for this compound’s inhibition of GABA aminotransferase?

- Experimental Design :

- Controls : Include positive controls (e.g., ethanolamine O-sulfate) and vary enzyme sources (e.g., rat vs. mouse brain homogenates) to assess species-specific activity .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and substrate concentrations to minimize variability. Use Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ) under identical conditions .

- Validation : Confirm irreversible inhibition via pre-incubation time-course studies and dialysis experiments to distinguish competitive vs. non-competitive mechanisms .

Q. What computational strategies can predict the binding mode of this compound to GABA aminotransferase?

- Methodology :

- Docking Simulations : Use tools like AutoDock Vina to model interactions between the fluorinated ketone and active-site residues (e.g., Lys329). Compare with non-fluorinated analogs to assess fluorine’s role in binding affinity .

- MD Simulations : Perform 100-ns molecular dynamics runs to evaluate stability of enzyme-inhibitor complexes. Analyze hydrogen bonding and hydrophobic interactions using software like GROMACS .

Q. Why do ester derivatives of this compound exhibit variable solubility, and how can this be optimized for biological assays?

- Troubleshooting :

- Derivatization : Synthesize methyl or tert-butyl esters to enhance lipid solubility. Monitor esterification efficiency via GC-MS (e.g., methyl ester: m/z ~170 [M]⁺) .

- Solubility Testing : Use HPLC with photodiode array detection to measure solubility in PBS/DMSO mixtures. Adjust ester chain length (e.g., ethyl vs. isopropyl) to balance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten